A Technical Guide to the Synthesis and Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
A Technical Guide to the Synthesis and Characterization of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one
Abstract: This whitepaper presents a comprehensive technical guide for the synthesis and characterization of the novel tricyclic lactam, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. Tricyclic scaffolds containing a lactam moiety are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as rigid frameworks for drug design. This document provides a plausible and robust synthetic pathway, detailed experimental protocols, and a complete predictive analysis of the structural characterization data. The proposed route leverages a strategic Beckmann rearrangement for the key ring expansion, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel heterocyclic entities built upon the acenaphthene core.
Introduction and Rationale
The fusion of heterocyclic systems with polycyclic aromatic frameworks provides access to novel chemical matter with unique three-dimensional structures, a highly desirable trait in modern drug discovery. The target molecule, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, represents a unique topology combining the rigid acenaphthene skeleton with a seven-membered lactam ring. Lactams, particularly those integrated into complex ring systems, are privileged structures in medicinal chemistry. For instance, β-lactams form the cornerstone of a major class of antibiotics, while larger ring lactams are found in a variety of pharmacologically active agents.[1][2] Aza-heterocycles derived from polycyclic aromatic hydrocarbons have demonstrated a wide spectrum of biological activities, including anticancer, antiallergic, and antimicrobial properties.[3][4]
The rationale for targeting this specific molecule is twofold:
-
Structural Novelty: The constrained, partially saturated framework is expected to confer specific conformational properties that can be exploited for targeted binding to biological macromolecules.
-
Synthetic Accessibility: The structure is designed to be accessible through a logical sequence of well-established and high-yielding chemical transformations, making it a feasible target for synthesis and subsequent derivatization for structure-activity relationship (SAR) studies.
This guide provides a detailed, theoretical framework for the synthesis of this novel compound, beginning from the commercially available precursor, acenaphthenequinone. We will detail each synthetic step with explicit experimental protocols and subsequently outline a comprehensive characterization plan with predicted analytical data, thereby providing a complete roadmap for its practical realization in a laboratory setting.
Proposed Synthetic Pathway
The synthesis is designed as a four-step sequence, prioritizing efficiency and the use of reliable, well-documented reactions. The key transformation is a Beckmann rearrangement to construct the core lactam ring.[5][6][7]
Caption: Proposed four-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Hydroxyacenaphthen-2(1H)-one (2)
-
Rationale: Selective reduction of one ketone in the symmetrical acenaphthenequinone is required. Sodium borohydride is a mild reducing agent capable of achieving this monoreduction under controlled conditions.
-
Procedure:
-
Suspend acenaphthenequinone (1) (10.0 g, 54.9 mmol) in 200 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.04 g, 27.5 mmol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 2 M HCl until the solution is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 1-hydroxyacenaphthen-2(1H)-one (2) as a crystalline solid.
-
Step 2: Synthesis of 1-Hydroxyacenaphthen-2-one oxime (3)
-
Rationale: Conversion of the remaining ketone to an oxime is a standard procedure that prepares the substrate for the Beckmann rearrangement.
-
Procedure:
-
Dissolve 1-hydroxyacenaphthen-2(1H)-one (2) (8.0 g, 43.4 mmol) in 150 mL of pyridine in a 250 mL round-bottom flask.
-
Add hydroxylamine hydrochloride (3.62 g, 52.1 mmol) to the solution.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 400 mL of ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to pH 2.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the oxime (3). This product is often used in the next step without further purification.
-
Step 3: Synthesis of 4,5-Dihydro-2H-3-aza-acenaphthylen-1-one (4) via Beckmann Rearrangement
-
Rationale: This is the key ring-expansion step. A strong acid catalyst, such as polyphosphoric acid (PPA), promotes the rearrangement of the oxime to the corresponding lactam.[5][8] The group anti-periplanar to the oxime's hydroxyl group migrates.
-
Procedure:
-
Place polyphosphoric acid (80 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 90 °C.
-
Add the oxime (3) (6.0 g, 30.1 mmol) in small portions to the hot PPA over 20 minutes, ensuring the temperature does not exceed 120 °C.
-
After the addition is complete, stir the mixture at 120 °C for 1 hour.
-
Cool the reaction mixture to approximately 70 °C and pour it onto 500 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water until the filtrate is neutral.
-
Dry the crude product and purify by column chromatography on silica gel (Eluent: gradient of 1-5% methanol in dichloromethane) to afford the unsaturated lactam (4).
-
Step 4: Synthesis of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)
-
Rationale: Catalytic hydrogenation is a standard and effective method for the reduction of aromatic systems. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[9] The conditions are chosen to selectively reduce the double bond in the five-membered ring of the acenaphthylene system.
-
Procedure:
-
Dissolve the unsaturated lactam (4) (4.0 g, 20.3 mmol) in 100 mL of ethanol in a Parr hydrogenation apparatus.
-
Add 10% Palladium on Carbon (400 mg, 10 wt%) to the solution.
-
Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Heat the mixture to 50 °C and shake for 12 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethyl acetate to obtain the final compound, 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5), as a white or off-white solid.
-
Structural Characterization Workflow
The identity and purity of the synthesized compound (5) will be confirmed through a suite of standard analytical techniques.
Caption: Workflow for the comprehensive characterization of the final product.
Predicted Analytical Data
Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol
Elemental Analysis:
-
Carbon (C): 77.81%
-
Hydrogen (H): 5.99%
-
Nitrogen (N): 7.56%
-
Oxygen (O): 8.64%
FT-IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the key functional groups. The lactam carbonyl stretch is particularly diagnostic.[10]
-
~3200 cm⁻¹ (broad): N-H stretch of the secondary amide (lactam).
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2920 cm⁻¹: Aliphatic C-H stretch.
-
~1665 cm⁻¹ (strong): C=O stretch of the seven-membered lactam. The frequency is slightly lower than a typical acyclic amide due to ring strain.[11]
-
~1600, 1480 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺): m/z = 185.
-
Key Fragmentation Patterns: The fragmentation would likely involve the loss of CO (m/z = 157) and potential cleavages of the lactam and tetrahydro rings.[12][13][14]
NMR Spectroscopy: Spectra would be recorded in a solvent like CDCl₃ or DMSO-d₆. The predicted chemical shifts are based on standard values for similar structural motifs.[15][16][17][18]
Table 1: Predicted ¹H and ¹³C NMR Data for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (5)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (C=O) | - | ~175 |
| 2a | ~3.5 (m, 1H) | ~45 |
| 2 (CH₂) | ~3.3 (m, 2H) | ~40 |
| 4 (CH₂) | ~2.9 (m, 2H) | ~30 |
| 5 (CH₂) | ~3.1 (m, 2H) | ~28 |
| 5a (C) | - | ~140 |
| 6 (CH) | ~7.3 (d, 1H) | ~120 |
| 7 (CH) | ~7.4 (t, 1H) | ~128 |
| 8 (CH) | ~7.3 (d, 1H) | ~122 |
| 8a (C) | - | ~145 |
| 8b (C) | - | ~135 |
| 3 (NH) | ~7.5 (s, 1H) | - |
Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Chemical shifts are approximate and can be influenced by solvent and concentration.[4][19]
Conclusion and Future Directions
This guide outlines a robust and logical synthetic pathway for the novel heterocyclic compound 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one. By employing a sequence of reliable and well-understood reactions, this target should be readily accessible to synthetic chemists. The comprehensive characterization plan provides a clear framework for verifying the structure and purity of the final product.
The successful synthesis of this molecule will provide a valuable new scaffold for medicinal chemistry programs. The presence of the secondary lactam nitrogen offers a convenient handle for further functionalization, allowing for the creation of a library of derivatives. Future work should focus on exploring the biological activity of this core structure and its analogues against various therapeutic targets, leveraging the unique conformational constraints imposed by the tricyclic system.
References
-
BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]
-
Wikipedia. (2023). Lactam. Retrieved from [Link]
- Al-Smadi, M., & Hammoudeh, M. (2008).
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of ε-lactams (ppm). [Image]. Retrieved from [Link]
- Okano, T., et al. (2018). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 20(21), 6853–6857.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Dandapani, S., & Dudley, G. B. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276–6279.
- Parker, M. F., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Journal of the American Chemical Society, 140(34), 10849–10855.
- Dandapani, S., & Dudley, G. B. (2011).
- Richter, H. J., & Silver, S. F. (1968). Acenaphthene chemistry. IX. The synthesis and epoxidation of 2a,3,4,5-tetrahydroacenaphthylene. The Journal of Organic Chemistry, 33(8), 3254–3258.
-
Organic Chemistry Portal. (n.d.). Synthesis of ε-lactams. Retrieved from [Link]
- WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
- Mutschler, J., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3039-3044.
- Al-Tel, T. H. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Organic Chemistry, 6(4), 309-322.
- Jeffery, E. A., et al. (1978). Electrochemical synthesis of amino acids by reductive amination of keto acids. I. Reduction at mercury electrodes. Australian Journal of Chemistry, 31(1), 73-78.
- Richter, H. J., & Silver, S. F. (1968). Acenaphthene chemistry. IX. The synthesis and epoxidation of 2a,3,4,5-tetrahydroacenaphthylene. The Journal of Organic Chemistry, 33(8), 3254-3258.
- Rios, R. (2019). Enantioselective synthesis of unsaturated γ-lactams. Beilstein Journal of Organic Chemistry, 15, 1346–1376.
-
ResearchGate. (n.d.). Structural determination of -lactams by 1 H and 13 C NMR. Retrieved from [Link]
- Al-Juboria, R. A. A., & Al-Ardaha, H. I. H. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Annals of the Romanian Society for Cell Biology, 5143-5154.
- WO2007003975A1 - Process for the hydrogenation of acenaphthene to perhydroacenaphthene.
- Rojas-Lima, S., et al. (2014). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 19(8), 12139–12154.
-
Wikipedia. (2023). Beckmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... [Image]. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Proton and C-13 Chemical Shifts. Retrieved from [Link]
-
Denmark Group, University of Illinois. (2013). The Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Llano, J. J., et al. (1998). Catalytic Hydrogenation of Aromatic Hydrocarbons in a Trickle Bed Reactor. Journal of Chemical Technology & Biotechnology, 72(1), 84-94.
- Mitscher, L. A., et al. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 64(6), 1041-1043.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
Reddit. (2021). URanus question on IR spec. r/Mcat. Retrieved from [Link]
- Chen, Z., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 760525.
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2007003975A1 - Process for the hydrogenation of acenaphthene to perhydroacenaphthene - Google Patents [patents.google.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. compoundchem.com [compoundchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
